molecular formula C9H7NO B2359208 4-Formyl-3-methylbenzonitrile CAS No. 27609-91-2

4-Formyl-3-methylbenzonitrile

Cat. No. B2359208
CAS RN: 27609-91-2
M. Wt: 145.161
InChI Key: MIZNWKAQHCRHAK-UHFFFAOYSA-N
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Patent
US08815926B2

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (20 g, 102 mmol) in THF (500 mL) at −100° C. was slowly added a solution of n-Buli 1.6M in hexanes (70 mL, 112 mmol). DMF (11 mL, 143 mmol) was then added and the mixture was allowed to warm to −50° C. over 30 min. The reaction mixture was quenched with brine. The reaction mixture was diluted with EtOAc and extracted with brine. The organic layer was dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (hexane/EtOAc, 80:20) the residue was triturated in Et2O/hexane 90:10 to afford the title compound. tR: 0.86 min (LC-MS 2); Rf=0.40 (hexane/EtOAc, 8:2).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].CN([CH:14]=[O:15])C>C1COCC1>[CH:14]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10])=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C
Name
hexanes
Quantity
70 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with brine
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane/EtOAc, 80:20) the residue
CUSTOM
Type
CUSTOM
Details
was triturated in Et2O/hexane 90:10

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.